

Technical Guide: 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

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Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromo-1,3-benzodioxole-4-carboxaldehyde**, a significant organic compound utilized in various chemical syntheses. The document details its physicochemical properties, experimental protocols for its synthesis, and explores the biological activities and signaling pathways associated with structurally related benzodioxole derivatives.

Physicochemical Properties

5-Bromo-1,3-benzodioxole-4-carboxaldehyde is a solid organic compound with the chemical formula $C_8H_5BrO_3$.^{[1][2][3]} It is also known by synonyms such as 5-bromobenzo[d][1][4]dioxole-4-carbaldehyde and 4-Bromo-1,2-(methylenedioxy)-3-benzaldehyde.^[1]

Quantitative Data Summary

The key quantitative properties of **5-Bromo-1,3-benzodioxole-4-carboxaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Melting Point	162-166 °C (lit.)	[1][4]
Molecular Weight	229.03 g/mol	[1][2]
Molecular Formula	C ₈ H ₅ BrO ₃	[1][3]
Boiling Point (Predicted)	309.3±42.0 °C	[1]
Density (Predicted)	1.782±0.06 g/cm ³	[1]
CAS Number	72744-54-8	[1][2][4]

Experimental Protocols

Synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

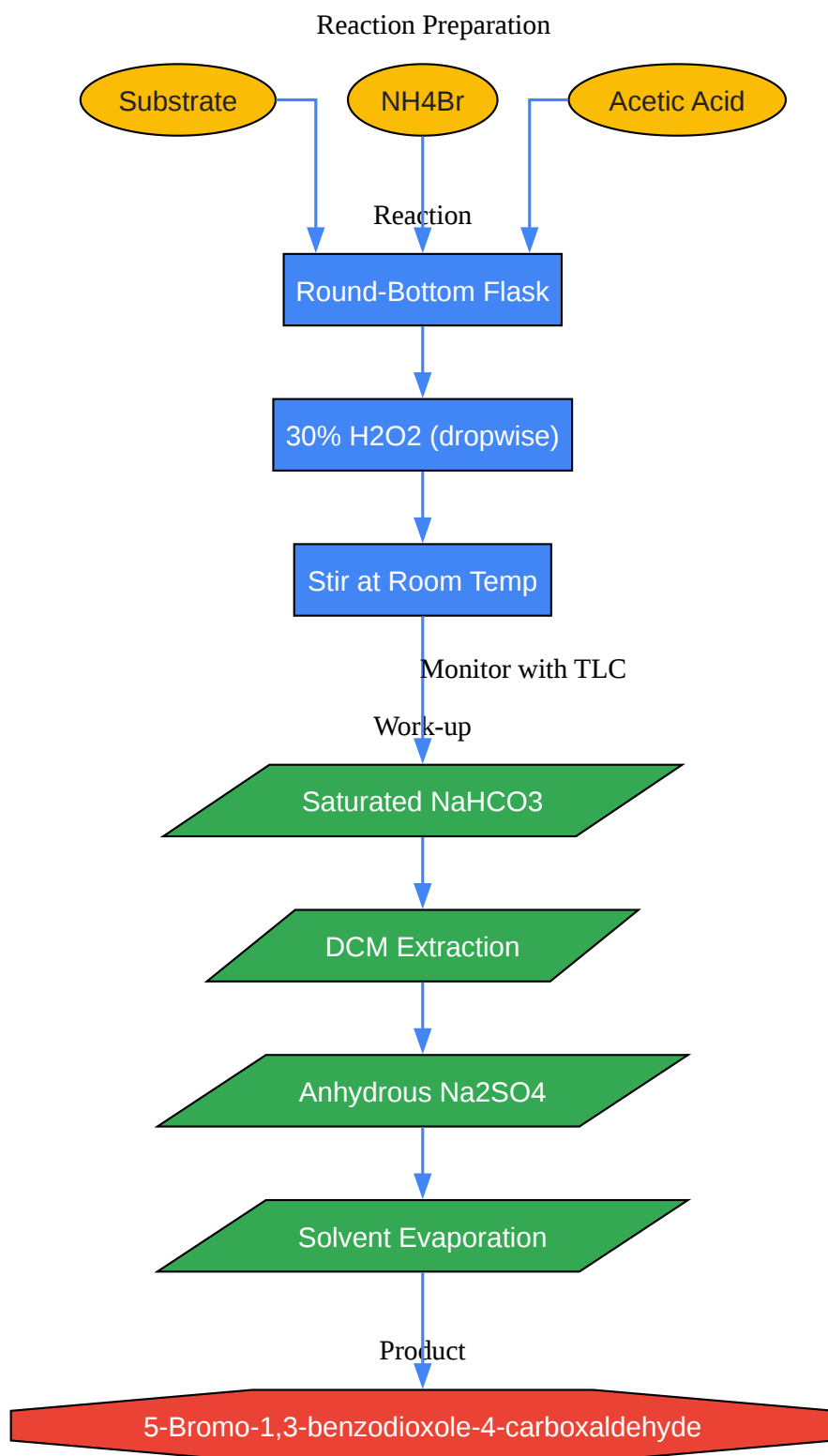
A common method for the synthesis of brominated aromatic compounds is through electrophilic aromatic substitution. A general procedure for the bromination of anilines and anisoles, which can be adapted for 1,3-benzodioxole derivatives, is described below.[5]

Materials:

- Substrate (e.g., 1,3-benzodioxole-4-carboxaldehyde)
- Ammonium bromide (NH₄Br)
- 30% Hydrogen peroxide (H₂O₂)
- Acetic acid
- Saturated sodium bicarbonate solution
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- In a 25 mL two-necked round-bottomed flask, charge the substrate (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).
- Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture.
- Allow the contents to stir at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, treat the mixture with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane.
- Dry the organic extract over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.



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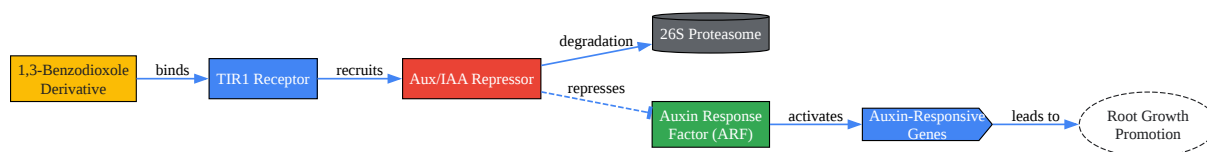
Workflow for the synthesis of **5-Bromo-1,3-benzodioxole-4-carboxaldehyde**.

Biological Activity and Signaling Pathways

While specific signaling pathways for **5-Bromo-1,3-benzodioxole-4-carboxaldehyde** are not extensively documented, research on structurally similar 1,3-benzodioxole derivatives provides insights into their potential biological roles.

Auxin Receptor Agonism

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, promoting root growth.^{[6][7]} The mechanism involves the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor. The binding of an auxin agonist to the TIR1 receptor leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and promoting plant growth.^{[6][7]}



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Auxin signaling pathway involving the TIR1 receptor.

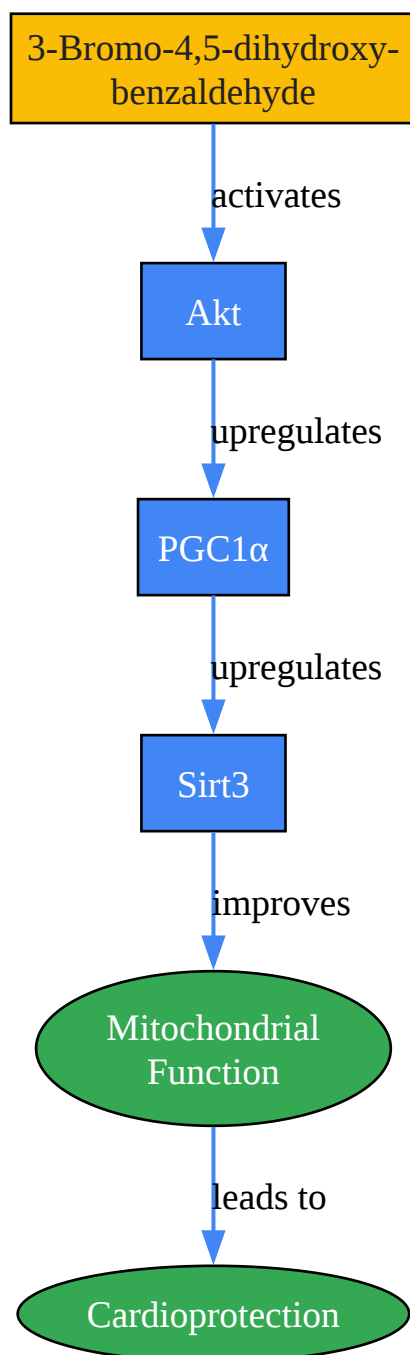
Kinase Inhibition

Certain substituted benzodioxole derivatives have been developed as kinase inhibitors. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine is a potent and selective dual inhibitor of c-Src and Abl kinases, which are critical in cancer progression.^[8] This suggests that the benzodioxole moiety can serve as a scaffold for designing targeted cancer therapies.

Cardioprotective Effects

A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has demonstrated cardioprotective effects against myocardial ischemia and reperfusion injury.^[9] Its mechanism of

action involves the activation of the Akt-PGC1 α -Sirt3 signaling pathway, which plays a crucial role in mitochondrial function and cellular stress response.[9]



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Akt-PGC1 α -Sirt3 cardioprotective signaling pathway.

In conclusion, **5-Bromo-1,3-benzodioxole-4-carboxaldehyde** is a valuable compound with well-defined physical properties. While its direct biological activities require further investigation, the broader family of benzodioxole derivatives exhibits significant potential in agriculture and medicine, particularly in the development of plant growth regulators and targeted therapeutics.

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